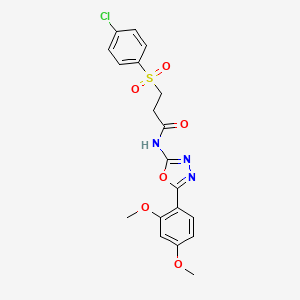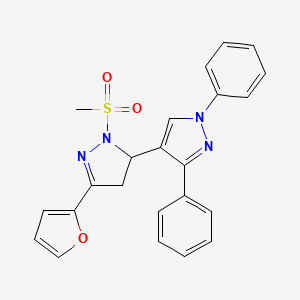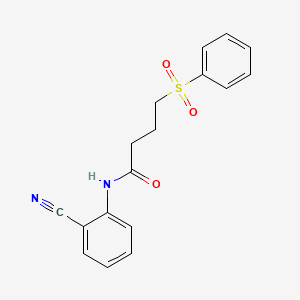
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-ethoxyphenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-ethoxyphenyl)acrylonitrile, also known as DMTA, is a compound that has gained attention in the scientific community due to its potential applications in various fields. DMTA is a member of the acrylonitrile family and is a yellow powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structure Analysis :
- Frolov et al. (2005) demonstrated that the reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles with lithium aluminum hydride produces (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives. They also confirmed the structure of a related compound through X-ray diffraction analysis Frolov, Dotsenko, Krivokolysko, Chernega, & Litvinov, 2005.
Optoelectronic Applications :
- Anandan et al. (2018) explored thiophene dyes, including acrylonitrile derivatives, for optoelectronic devices. They found that these compounds are effective in protecting human eyes and optical sensors, and useful in stabilizing light sources in optical communications Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018.
Antimicrobial Properties :
- Cuervo-Rodríguez et al. (2019) investigated the antimicrobial activity of methacrylic monomers with acrylonitrile derivatives. They discovered these compounds' potential as antimicrobial coatings, particularly effective against Gram-negative Escherichia coli bacteria Cuervo-Rodríguez, Muñoz-Bonilla, Araujo, Echeverría, & Fernández-García, 2019.
Bioactive Heterocycle Construction :
- Naveen et al. (2006) synthesized a dipolarophile, (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl) acrylonitrile, for bioactive heterocycle construction. They emphasized its potential in creating molecules linked by hydrogen bonds Naveen, Kavitha, Rangappa, Sridhar, & Prasad, 2006.
Fluorescent Thiazoles :
- Eltyshev et al. (2021) designed new fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core. These compounds showed potential in biological applications, like cell imaging, due to their ability to penetrate living cells Eltyshev, Dzhumaniyazov, Suntsova, Minin, Pozdina, Dehaen, Benassi, & Belskaya, 2021.
Organic Powders with Piezochromic Behaviors :
- Ouyang et al. (2016) discovered that a diphenylacrylonitrile derivative, (Z)-3-(4′-(diphenylamino)-[1,1′-biphenyl]-4-yl)-2-(4-methoxyphenyl)-acrylonitrile, exhibited piezochromic behaviors under hydrostatic pressure, changing its fluorescence color. This property makes it useful in stress-sensing applications Ouyang, Zhan, Lv, Cao, Li, Zhang, Wang, & Zhang, 2016.
Cytotoxic Properties :
- Tarleton et al. (2012) explored the cytotoxic properties of various 2-phenylacrylonitriles. They emphasized the importance of the cyanide moiety and discovered compounds with potent broad-spectrum cytotoxic agents, which could be significant in cancer research Tarleton, Gilbert, Sakoff, & McCluskey, 2012.
Photovoltaic Performance :
- Han et al. (2015) introduced 2-(thiophen-2-yl)thiazole as a π-bridge into coumarin sensitizers for dye-sensitized solar cells, enhancing their light-harvesting capabilities and photovoltaic performance Han, Kang, Zu, Cui, & Gao, 2015.
Eigenschaften
IUPAC Name |
(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-4-25-21-8-6-5-7-18(21)12-19(13-23)22-24-20(14-26-22)17-10-9-15(2)16(3)11-17/h5-12,14H,4H2,1-3H3/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJGJLRJGBKFLY-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-Aminocycloheptyl)methyl]-2-(triazol-1-yl)benzamide;hydrochloride](/img/structure/B2596416.png)

![N-benzo[g][1,3]benzothiazol-2-yl-3-methoxybenzamide](/img/structure/B2596418.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2596421.png)
![3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2596423.png)



![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2596432.png)


![7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B2596438.png)
